![molecular formula C14H10BrClO3 B1293105 2-[(3-Bromobenzyl)oxy]-5-chlorobenzoic acid CAS No. 1096910-95-0](/img/structure/B1293105.png)
2-[(3-Bromobenzyl)oxy]-5-chlorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-[(3-Bromobenzyl)oxy]-5-chlorobenzoic acid" is a halogenated aromatic compound that contains bromine and chlorine substituents on the benzene rings. It is structurally related to various other halogenated benzoic acids and benzyl compounds that have been studied for their chemical properties and potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry.
Synthesis Analysis
The synthesis of halogenated aromatic compounds often involves the use of halogenating agents or the substitution of halogen atoms into pre-existing aromatic rings. For example, the synthesis of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate involves reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid, which could be conceptually similar to the synthesis of the compound . Additionally, the synthesis of metal complexes with halogenated benzoic acid derivatives, as seen in the work with 5-bromoanthranilic acid, could provide insights into the potential coordination chemistry of "2-[(3-Bromobenzyl)oxy]-5-chlorobenzoic acid" .
Molecular Structure Analysis
The molecular structure of halogenated aromatic compounds is often characterized by X-ray diffraction studies, as well as computational methods such as density functional theory (DFT). For instance, the molecular structure, FT-IR, and DFT analysis of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate provide valuable information on the geometrical parameters and electronic properties of such compounds . These techniques could be applied to determine the precise molecular structure of "2-[(3-Bromobenzyl)oxy]-5-chlorobenzoic acid".
Chemical Reactions Analysis
The reactivity of halogenated aromatic compounds can be influenced by the presence of halogen atoms, which can participate in various chemical reactions. The study of the formation of bromochlorodibenzo-p-dioxins from the oxidation of a mixture of 2-chlorophenol and 2-bromophenol provides an example of how halogenated compounds can undergo complex transformations under certain conditions . Such information could be relevant to understanding the potential chemical reactions involving "2-[(3-Bromobenzyl)oxy]-5-chlorobenzoic acid".
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic compounds, such as vibrational spectra, NLO analysis, and HOMO-LUMO studies, can be investigated using spectroscopic methods and computational chemistry. The studies on compounds like 2-chloro-6-fluorobenzoic acid and 3,4-dichlorobenzoic acid provide insights into their vibrational modes, electronic structure, and thermodynamic properties . These properties are crucial for understanding the behavior of "2-[(3-Bromobenzyl)oxy]-5-chlorobenzoic acid" in different environments and its potential applications.
Applications De Recherche Scientifique
Structural Analysis in Coordination Polymers
2-[(3-Bromobenzyl)oxy]-5-chlorobenzoic acid is involved in the study of uranyl coordination polymers. Researchers have explored how uranyl oxo atoms are engaged in non-covalent assembly via either hydrogen or halogen bonding interactions. Notably, halogen bonding interactions are emphasized, revealing their strength comparable to hydrogen bonds. This research is fundamental in understanding the structural behaviors of uranyl coordination polymers, which has implications in various scientific fields, including material science and chemistry (Carter et al., 2018).
Organic Synthesis
The compound is also relevant in the field of organic synthesis. A study demonstrated the ortho-metalation of unprotected 3-bromo and 3-chlorobenzoic acids with hindered lithium dialkylamides. This process generates lithium 3-chloro/bromo-2-lithiobenzoates, leading to the formation of a variety of 2-substituted-3-chloro/bromobenzoic acids. This research provides insights into the synthesis strategies of complex organic compounds and their potential applications in pharmaceuticals and materials science (Gohier & Mortier, 2003).
Thermodynamic Property Evaluation
The compound is used in evaluating thermodynamic properties of halobenzoic acids. Computational chemistry methods and consistency assessments of experimental properties were applied to twelve monohalobenzoic acids, including bromo- and chlorobenzoic acids. The study addresses the discrepancies in experimental enthalpies of formation, contributing to a better understanding of thermodynamic behaviors of these compounds in various applications (Chirico et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
2-[(3-bromophenyl)methoxy]-5-chlorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO3/c15-10-3-1-2-9(6-10)8-19-13-5-4-11(16)7-12(13)14(17)18/h1-7H,8H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRKCPFFZCXEKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=C(C=C(C=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-methyl}thio)acetic acid](/img/structure/B1293022.png)
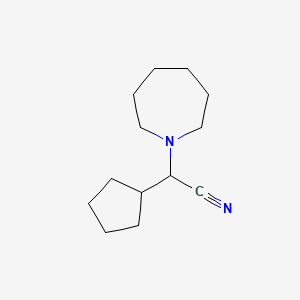

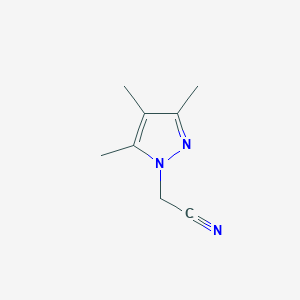


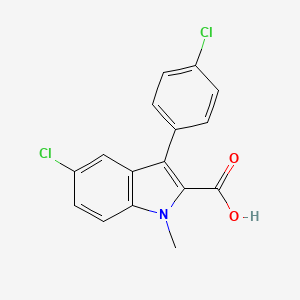
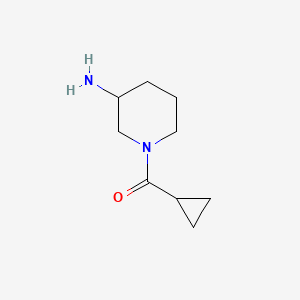
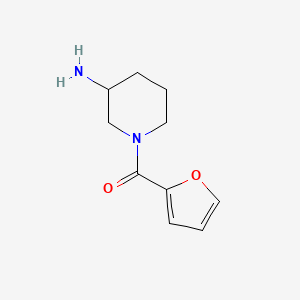

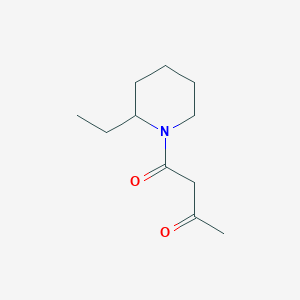
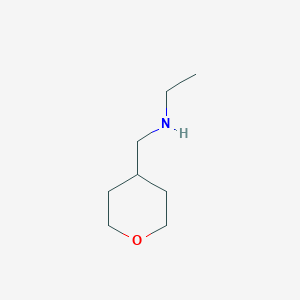
![7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1293042.png)
